Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
Description
Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (CAS: 152491-54-8) is a piperidine derivative characterized by a hydroxyl group at the C4 position, methyl substituents at C2 and C6, and a tert-butoxycarbonyl (Boc) protecting group. The "rel" designation indicates a racemic mixture of diastereomers, with the stereochemistry described as (2R,4R,6S) . This compound is frequently employed as an intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceuticals. Its structural features, including hydrogen-bonding capability (via the hydroxyl group) and steric bulk (from the Boc group), influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQIRWQBYRTJPG-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146337-39-5 | |
| Record name | rac-tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure is commonly found in numerous drugs due to its ability to enhance bioavailability and pharmacological activity.
Case Study: Synthesis of Analgesics
A notable application of this compound is in the synthesis of analgesics. Research has shown that derivatives of piperidine can exhibit potent analgesic properties. For instance, modifications to the tert-butyl group can lead to compounds with improved efficacy and reduced side effects compared to existing analgesics.
Agrochemical Applications
In agrochemistry, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a candidate for developing environmentally friendly agricultural products.
Case Study: Insecticidal Activity
Studies have indicated that modifications to the piperidine structure can lead to increased insecticidal activity against common agricultural pests. For example, a derivative of this compound demonstrated significant effectiveness against aphids while exhibiting low toxicity to beneficial insects.
Organic Synthesis
The compound is also utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it useful in creating complex organic molecules.
Synthetic Pathways
Several synthetic pathways using this compound have been documented:
- Alkylation Reactions : The hydroxyl group can be converted into a leaving group for nucleophilic substitution.
- Acylation Reactions : The carboxylate moiety can be used in acylation reactions to form esters or amides.
Mechanism of Action
The mechanism of action of tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations at C4
4-Oxo Derivatives
- Example : (2R,6R)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1821774-86-0)
- Key Differences : Replaces the C4 hydroxyl group with a ketone.
- Impact :
- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the target compound can undergo etherification or oxidation .
- Hydrogen Bonding: The 4-oxo derivative lacks hydrogen-bonding donors, reducing solubility in polar solvents compared to the hydroxyl-containing analog .
- Molecular Weight : 227.3 g/mol (vs. 243.3 g/mol for the target compound) due to the absence of hydroxyl oxygen .
4-Alkyl/Aryl Substituted Derivatives
Stereochemical Variations
Cis/Trans Isomerism
- Examples :
- Cis-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 152491-42-4)
- Trans-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 152491-46-8)
- Key Differences : Stereochemistry at C2 and C4.
- Impact :
- Crystal Packing : Cis isomers often exhibit tighter crystal lattices due to intramolecular hydrogen bonding, whereas trans isomers may display higher solubility .
- Biological Activity : Stereochemistry can influence binding affinity to enzymes or receptors, as seen in related alkaloid syntheses .
Racemic vs. Enantiopure Forms
Substituent Variations at C2/C6
- Example : Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b from )
- Key Differences : A 4-methylpentyl chain replaces the C2/C6 methyl groups.
- Impact :
- Steric Effects : Increased steric bulk alters conformational flexibility and reactivity.
- Lipophilicity : The alkyl chain enhances logP values, improving membrane permeability in drug design contexts .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | C4 Functional Group | C2/C6 Substituents | Stereochemistry | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 152491-54-8 | Hydroxy | 2,6-dimethyl | rel-(2R,4R,6S) | 243.3 |
| (2R,6R)-4-oxo analog | 1821774-86-0 | Oxo | 2,6-dimethyl | (2R,6R) | 227.3 |
| cis-4-hydroxy-2-methylpiperidine-1-carboxylate | 152491-42-4 | Hydroxy | 2-methyl | cis | 215.3 (estimated) |
| Tert-butyl 4-(6-chloropyrazin-2-yl) derivative | 778627-83-1 | Chloropyrazinyl | - | - | 435.0 |
Table 2: Key Reactivity and Application Differences
| Compound Type | Reactivity Highlights | Applications |
|---|---|---|
| 4-Hydroxy (Target) | Hydrogen bonding, oxidation to ketones | Pharmaceutical intermediates, alkaloids |
| 4-Oxo | Nucleophilic additions (e.g., Grignard) | Ketone-based synthesis |
| 4-Chloropyrazinyl | Aromatic interactions, cross-coupling | Drug discovery (kinase inhibitors) |
| 4-Alkyl (e.g., 3b) | Enhanced lipophilicity | Membrane-permeable scaffolds |
Research Findings and Implications
- Synthetic Routes : The target compound’s hydroxyl group is typically introduced via reduction of a 4-oxo precursor (e.g., using NaBH4) . In contrast, 4-oxo derivatives are synthesized via oxidation or ketone-retaining cyclization .
- Hydrogen Bonding : The 4-hydroxy group facilitates crystal lattice stabilization, as demonstrated by graph-set analysis in crystallography . This property is critical for designing co-crystals or improving solubility.
- Biological Relevance : Analogs like the 4-chloropyrazinyl derivative () highlight the role of aromatic substituents in targeting enzymes, whereas alkylated variants () optimize pharmacokinetic properties .
Biological Activity
Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : Tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- CAS Number : 146337-39-5
- Purity : 97% .
The presence of the tert-butyl group and hydroxy substituent on the piperidine ring contributes to its unique reactivity and biological interactions.
This compound interacts with various biological targets, potentially influencing several pathways:
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in neurotransmission or other signaling pathways.
- Enzymatic Activity : It can modulate the activity of certain enzymes, affecting metabolic processes within cells.
- Bioactive Compound Development : Its structure allows it to be a precursor in synthesizing bioactive molecules with therapeutic potential .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Some studies have shown that derivatives of piperidine compounds possess antimicrobial effects against bacteria and fungi. The hydroxy group may enhance these activities by increasing solubility and interaction with microbial membranes.
- Neuroprotective Effects : Compounds similar to tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine have demonstrated neuroprotective properties in models of neurodegenerative diseases. This is likely due to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
- Anti-inflammatory Activity : Research suggests that piperidine derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions .
Case Studies
Several studies highlight the biological relevance of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antimicrobial efficacy. Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine was included and showed promising results against specific bacterial strains .
- Neuroprotection in Animal Models : Research involving animal models indicated that compounds similar to tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine could reduce neuronal apoptosis in models of Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the synthesis of tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate to maximize diastereomeric purity?
Answer:
Optimizing diastereomeric purity requires careful control of reaction conditions and purification techniques. Key steps include:
- Stereoselective Protection : Use chiral auxiliaries or catalysts during the introduction of the tert-butyl carbamate group to favor the desired (2R,6R) configuration.
- Chromatographic Separation : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve diastereomers, as described in piperidine carboxylate purification workflows .
- Temperature Control : Conduct reactions at low temperatures (e.g., ice-cooled conditions) to minimize epimerization, a common issue in piperidine derivatives .
- Analytical Validation : Confirm purity using chiral HPLC or polarimetry, cross-referenced with CAS-registered stereoisomer identifiers (e.g., CAS 152491-54-8 for the rel-isomer) .
What advanced spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data refined via SHELXL (e.g., SHELX-97), which is widely validated for small-molecule stereochemical assignments .
- NOESY NMR : Detect spatial proximity between protons (e.g., axial vs. equatorial methyl groups) to infer ring conformation and stereochemistry .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT) simulations to distinguish enantiomers .
How should researchers handle discrepancies between computational modeling predictions and experimental NMR data for this compound?
Answer:
- Solvent Effects : Re-run computational models (e.g., Gaussian or ORCA) with explicit solvent parameters (e.g., chloroform or DMSO) to account for solvation shifts in NMR chemical shifts .
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may differ from gas-phase DFT-optimized structures .
- Empirical Calibration : Cross-validate predicted NMR shifts against structurally analogous piperidine derivatives (e.g., tert-butyl cis/trans-4-hydroxy-2-methylpiperidine-1-carboxylate, CAS 152491-42-4 and 152491-46-8) .
What methodologies are recommended for analyzing the compound's stability under various experimental conditions?
Answer:
- Accelerated Degradation Studies : Incubate the compound at elevated temperatures (40–60°C) and monitor decomposition via LC-MS or ¹H NMR, focusing on hydrolysis of the tert-butyloxycarbonyl (Boc) group .
- pH Stability Profiling : Test solubility and degradation kinetics in buffered solutions (pH 1–12) to identify optimal storage conditions (e.g., neutral pH, inert atmosphere) .
- Light Sensitivity : Expose samples to UV/visible light and quantify photodegradation products using high-resolution mass spectrometry (HRMS) .
How can researchers design experiments to investigate the compound's potential as a chiral building block in asymmetric synthesis?
Answer:
- Diastereoselective Coupling : React the compound with enantiopure electrophiles (e.g., chiral aldehydes) and measure diastereomeric excess (de) via ¹⁹F or ³¹P NMR if fluorinated/phosphorylated derivatives are synthesized .
- Catalytic Applications : Screen transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation or cross-coupling reactions involving the piperidine hydroxyl group .
- Biological Relevance : Use molecular docking studies to assess interactions with enzymes (e.g., cytochrome P450) and predict metabolic stability .
What strategies are effective in resolving contradictory data between mass spectrometry and elemental analysis?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 257.1756 for C₁₃H₂₃NO₃) to rule out adducts or isotopic interference .
- Combustion Analysis : Repeat elemental analysis (C, H, N) under stringent drying conditions to exclude hydration artifacts .
- Alternative Ionization : Compare electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) spectra to identify ionization-specific anomalies .
What are the key challenges in determining the crystal structure of this compound, and how can they be addressed?
Answer:
- Crystal Growth : Use slow vapor diffusion (e.g., ether into dichloromethane) to obtain high-quality single crystals, as rapid crystallization may induce disorder .
- Hydrogen Bonding Networks : Analyze O—H···O interactions between the hydroxyl group and carbonyl oxygen using SHELXL hydrogen-bond restraints .
- Disorder Modeling : Apply split-site refinement in SHELXL for disordered tert-butyl or methyl groups, guided by difference Fourier maps .
How can researchers mitigate risks of epimerization during functionalization of the piperidine ring?
Answer:
- Protecting Group Strategy : Temporarily mask the hydroxyl group as a silyl ether (e.g., TBS or TIPS) before introducing electrophiles at the nitrogen or methyl positions .
- Low-Temperature Quenching : Terminate reactions by rapid cooling to -78°C to "freeze" stereochemistry .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate enolization, a precursor to epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
